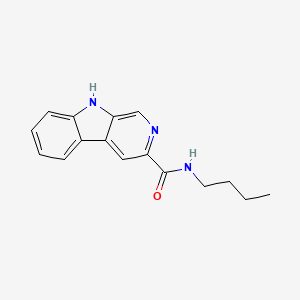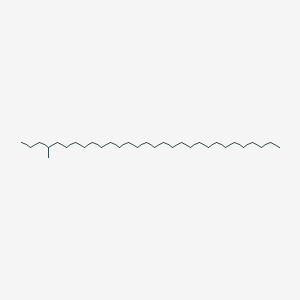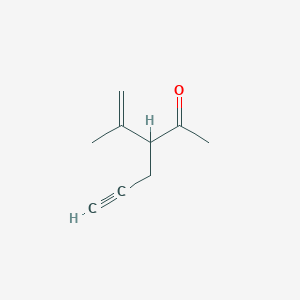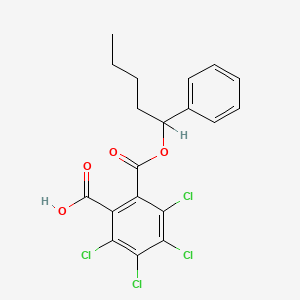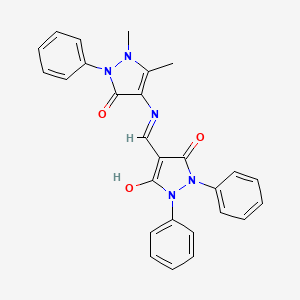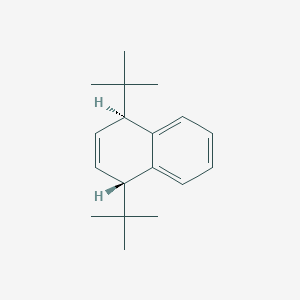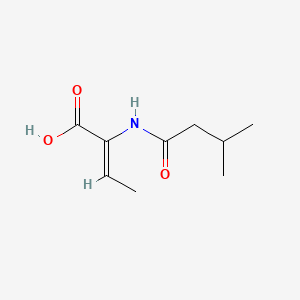![molecular formula C14H14N2S B14449379 N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-47-9](/img/structure/B14449379.png)
N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:
Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.
Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant properties.
Industry: Used in the production of dyes, elastomers, and textiles.
Wirkmechanismus
The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a similar structure but without the biphenyl group.
N,N’-Dimethylthiourea: A substituted thiourea with two methyl groups attached to the nitrogen atoms.
Uniqueness
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields .
Eigenschaften
CAS-Nummer |
76839-47-9 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
(5-methyl-2-phenylphenyl)thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI-Schlüssel |
KNMOIVCFOQWZJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


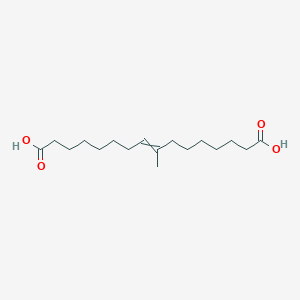
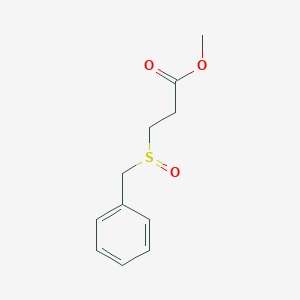
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
